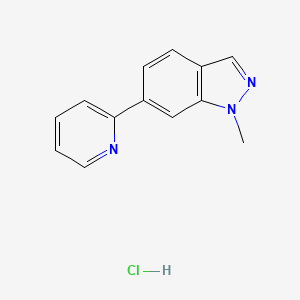
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine (N,3-DMPT) is a novel drug-like molecule that has recently been developed as a potential therapeutic agent for a variety of conditions. N,3-DMPT has been studied for its ability to interact with a range of biological targets, including enzymes, receptors, and transporters, and has been shown to possess a variety of pharmacological activities. N,3-DMPT is a promising drug candidate for a number of indications, including cancer, inflammation, and neurological disorders.
作用机制
The exact mechanism of action of N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine is not yet fully understood. However, it is believed to interact with a range of biological targets, including enzymes, receptors, and transporters. This compound has been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), and to inhibit the activity of the enzyme phospholipase A2 (PLA2). In addition, this compound has been shown to interact with a variety of receptors, including serotonin, dopamine, and opioid receptors.
Biochemical and Physiological Effects
This compound has been found to possess a variety of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, this compound has been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), and to inhibit the activity of the enzyme phospholipase A2 (PLA2). In preclinical studies, this compound has been found to possess anti-tumor activity and to reduce inflammation in a variety of models. In addition, this compound has been found to possess neuroprotective properties, including the ability to protect neurons from oxidative stress.
实验室实验的优点和局限性
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine is a promising drug candidate for a number of indications, and has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. The advantages of using this compound in laboratory experiments include its ability to interact with a range of biological targets, its pharmacological activities, and its ability to modulate the activity of several enzymes. However, there are some limitations to using this compound in laboratory experiments, including the lack of information regarding its mechanism of action and the potential for toxicity in certain models.
未来方向
The potential therapeutic applications of N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine are still being explored and there are a number of future directions that can be taken. These include further research into the mechanism of action of this compound, the development of novel formulations and delivery systems, and the identification of new therapeutic targets. In addition, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials. Finally, future research should focus on the development of new analogues of this compound with improved pharmacological properties.
合成方法
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine can be synthesized using a variety of methods. The most common method involves the reaction of 3-methanesulfonylazetidin-1-yl-N,3-dimethyl-N-(1-phenylthiocarbonyl)-1,2,4-thiadiazol-5-amine (MST) with an appropriate base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide at room temperature. The product is then purified by column chromatography or recrystallization.
科学研究应用
N,3-dimethyl-N-(1-phenylmethanesulfonylazetidin-3-yl)-1,2,4-thiadiazol-5-amine has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. In particular, preclinical studies have demonstrated that this compound has anti-inflammatory, anti-cancer, and neuroprotective properties. In addition, this compound has been shown to modulate the activity of several enzymes, including cyclooxygenase-2 (COX-2), and to inhibit the activity of the enzyme phospholipase A2 (PLA2).
属性
IUPAC Name |
N-(1-benzylsulfonylazetidin-3-yl)-N,3-dimethyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S2/c1-11-15-14(21-16-11)17(2)13-8-18(9-13)22(19,20)10-12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAPIUJGJGWANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N(C)C2CN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)pyridine](/img/structure/B6457825.png)
![6-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B6457826.png)

![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2,5,6-trimethylpyrimidine](/img/structure/B6457844.png)
![4-(difluoromethyl)-6-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methylpyrimidine](/img/structure/B6457851.png)
![4-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethyl-2-methylpyrimidine](/img/structure/B6457853.png)
![4-(difluoromethyl)-2-methyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6457857.png)
![N-methyl-N-[1-(4-methylpyrimidin-2-yl)pyrrolidin-3-yl]-1-phenylmethanesulfonamide](/img/structure/B6457859.png)
![methyl 2-(5-{[(tert-butoxy)carbonyl]amino}-2-oxo-1,2-dihydropyridin-1-yl)acetate](/img/structure/B6457864.png)
![7-methyl-6-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine](/img/structure/B6457866.png)
![2-methyl-4-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6457879.png)
![2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyridine hydrochloride](/img/structure/B6457886.png)
![N-methyl-N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]pyrrolidin-3-yl}-1-phenylmethanesulfonamide](/img/structure/B6457894.png)
![N-[1-(6-cyanopyridin-3-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6457904.png)
